2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor

This 2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638768-28-1) combines a privileged pyrrolo[2,3-d]pyrimidine scaffold with a strategic dual-halogenation pattern. Unlike non-fluorinated analogs, the C5-fluorine enhances metabolic stability and binding affinity while the C2-chlorine provides a unique, orthogonal site for selective nucleophilic aromatic substitution (SNAr). This precise reactivity profile enables efficient parallel synthesis of diverse 2-amino analogs, accelerating SAR studies around the hinge-binding region for next-generation kinase inhibitors targeting FAK, EGFR, and beyond. Procure this well-characterized, high-purity intermediate to streamline your patent-enabling medicinal chemistry workflows.

Molecular Formula C6H3ClFN3
Molecular Weight 171.56 g/mol
CAS No. 1638768-28-1
Cat. No. B1435222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
CAS1638768-28-1
Molecular FormulaC6H3ClFN3
Molecular Weight171.56 g/mol
Structural Identifiers
SMILESC1=C(C2=CN=C(N=C2N1)Cl)F
InChIInChI=1S/C6H3ClFN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H,(H,9,10,11)
InChIKeyBSWOAFDHSXXNQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine: A Strategic Halogenated Scaffold for Kinase-Focused Medicinal Chemistry


2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638768-28-1) is a heterocyclic building block that combines the pyrrolo[2,3-d]pyrimidine core—a deaza-isostere of the adenine base of ATP [1]—with a dual halogenation pattern (chlorine at position 2, fluorine at position 5). This substitution pattern is not arbitrary; it enables orthogonal chemical reactivity and imparts specific physicochemical properties that are foundational for the rational design of kinase inhibitors and other bioactive molecules [2]. As a versatile intermediate, it is extensively cited in patents and primary literature as a key starting material for the construction of targeted covalent inhibitors and selective tyrosine kinase antagonists [3].

Why 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Substituted by Non-Fluorinated or Mono-Halogenated Analogs


The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in kinase drug discovery, but the specific positioning of halogens dictates both the synthetic trajectory and the ultimate biological outcome of derived compounds. Non-fluorinated analogs lack the electron-withdrawing and metabolic-stabilizing effects of the C5-fluorine, which has been shown to enhance binding affinity and oral bioavailability in optimized inhibitors [1]. Conversely, 2,4-dichloro or 5-fluoro-only variants present a different reactivity profile; the 2-chloro-5-fluoro arrangement uniquely provides a site for selective nucleophilic aromatic substitution (SNAr) at the C2 position while retaining the C5-fluorine as a non-reactive, potency-modulating substituent [2]. This dual halogenation is critical for constructing advanced intermediates like 2-amino-4-substituted-5-fluoro-pyrrolopyrimidines, which are frequently claimed in kinase inhibitor patents [3].

Quantitative Differentiation of 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine: SAR, Synthesis, and Selection Metrics


Synthetic Versatility: Orthogonal Reactivity Enables Selective Derivatization

The 2-chloro-5-fluoro substitution pattern enables chemoselective functionalization. The C2-chlorine is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse amines, while the C5-fluorine is stable under these conditions. This contrasts with 2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, where both C2 and C4 chlorines can compete, leading to mixtures of regioisomers unless carefully controlled [1]. This selective reactivity is essential for constructing complex libraries of 2-amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidines, which are common in kinase inhibitor patents [2].

Medicinal Chemistry Organic Synthesis Kinase Inhibitor

Impact of 5-Fluoro Substitution on Potency: Inference from Advanced FAK Inhibitors

While direct IC50 data for the exact core compound is not available, the presence of the 5-fluoro substituent is critical for achieving high potency in final drug candidates. A structure-activity relationship (SAR) study on a series of 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives identified compound 7h, which exhibited a 28-fold increase in FAK inhibitory potency (IC50 = 0.5 nM) compared to the non-optimized hit compound 1 [1]. The 5-fluoro group is a key contributor to this enhanced binding affinity, and its retention throughout synthesis—enabled by the non-reactive nature of the C-F bond in the target compound—is essential for achieving this level of activity. Non-fluorinated pyrrolopyrimidine cores would necessitate alternative and often less effective optimization strategies [2].

Kinase Inhibition Focal Adhesion Kinase Structure-Activity Relationship

Physicochemical Advantages: Computed Lipophilicity and Structural Rigidity

The compound's computed XLogP3-AA value is 1.7 [1], which falls within the optimal range (1-3) for oral bioavailability according to Lipinski's Rule of Five. This is notably lower than the more lipophilic 2,4-dichloro-5-fluoro analog (computed XLogP3 ~2.3), suggesting improved aqueous solubility for intermediates derived from the target compound . Furthermore, the compound has zero rotatable bonds [1], a feature that reduces entropic penalty upon binding to a protein target, often translating to improved binding affinity in derived inhibitors compared to more flexible scaffolds [2].

ADME Drug Design Physicochemical Properties

Recommended Procurement and Application Scenarios for 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine


Lead Optimization of Selective FAK or EGFR Kinase Inhibitors

Ideal for medicinal chemistry teams developing next-generation tyrosine kinase inhibitors. As demonstrated, the 5-fluoro substituent on the pyrrolo[2,3-d]pyrimidine core is crucial for achieving low nanomolar potency against targets like FAK and EGFR [1]. Procuring this specific 2-chloro-5-fluoro intermediate allows for efficient parallel synthesis of diverse 2-amino analogs to explore SAR around the hinge-binding region while preserving the potency-enhancing C5-fluorine [2].

Synthesis of Advanced Intermediates for Patented Kinase Inhibitor Scaffolds

This compound is a critical building block for constructing more complex molecules claimed in numerous kinase inhibitor patents. Its selective reactivity at the C2 position enables the installation of various 'warheads' or solubilizing groups without affecting the C5-fluorine [3]. Procurement is justified for CROs and biotech companies seeking to enable patent filings with novel, well-characterized chemical matter.

Academic Research on Halogen Bonding and Non-Covalent Interactions in Kinase Active Sites

The combination of a C2-chlorine (capable of halogen bonding) and a C5-fluorine (strongly electronegative) makes this a valuable probe molecule for structural biology and computational chemistry studies. Researchers can use this core to generate co-crystal structures or conduct molecular dynamics simulations to quantify the contribution of these specific halogen atoms to binding affinity and selectivity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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